2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide
Description
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide is a chloroacetamide derivative characterized by a cyclopropyl group and a 2-methylbenzyl substituent on the nitrogen atoms of the acetamide backbone. The chlorine atom at the 2-position of the acetamide moiety enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10-4-2-3-5-11(10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXDUSNEXQTLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide typically involves the reaction of 2-methylbenzylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thionyl chloride to introduce the chloro group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropyl and 2-methylbenzyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The physicochemical properties of chloroacetamides are influenced by substituents on the benzyl ring and cyclopropyl group. Key comparisons include:
| Compound Name | CAS Number | Molecular Weight (g/mol) | XLogP3 | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide | 1181673-86-8 | 241.69 | 3.1* | 2-methylbenzyl, cyclopropyl |
| 2-Chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide | 874595-08-1 | 241.69 | 2.9 | 2-fluorobenzyl, cyclopropyl |
| 2-Chloro-N-cyclopropyl-N-(2,6-dichlorobenzyl)acetamide | 1353986-35-2 | 292.6 | 3.6 | 2,6-dichlorobenzyl, cyclopropyl |
| 2-Chloro-N-phenylacetamide | 5870-53-7 | 183.62 | 2.2 | Phenyl group (no cyclopropyl) |
*XLogP3 estimated based on structural analogs.
- Lipophilicity : The 2,6-dichlorobenzyl derivative (XLogP3 = 3.6) exhibits higher lipophilicity than the 2-methylbenzyl compound, suggesting improved membrane permeability but reduced solubility .
- Hydrogen Bonding : Crystallographic studies of 2-chloro-N-phenylacetamide reveal antiparallel alignment of N–H and C=O bonds, facilitating intermolecular hydrogen bonding. Similar packing patterns are expected in the target compound .
Biological Activity
2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₃ClN₂O
- Molecular Weight : 238.69 g/mol
This compound features a chloro group, a cyclopropyl moiety, and a benzyl group substituted with a methyl group, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the chloro and cyclopropyl groups may enhance its binding affinity to specific targets, leading to modulation of biological pathways.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing halogen substituents have been shown to interact effectively with bacterial cell membranes or intracellular targets, potentially leading to cell death.
Anticancer Activity
Compounds structurally related to this compound have shown promising anticancer properties. For example, studies indicate that structural modifications can enhance cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
- In Vitro Studies : Research has demonstrated that similar compounds can inhibit the growth of cancer cells by targeting specific signaling pathways involved in proliferation and survival. For instance, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines.
- In Vivo Studies : Animal models have been employed to assess the efficacy of related compounds in reducing tumor size. In one study, a derivative showed significant tumor regression in mice when administered at therapeutic doses.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of various substituents significantly impacts the biological activity of the compound:
- Chloro Group : Enhances binding affinity and may increase lipophilicity.
- Cyclopropyl Moiety : Contributes to conformational rigidity, potentially improving interaction with biological targets.
- Benzyl Substituent : The position and nature of substituents on the benzene ring can modulate pharmacological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
